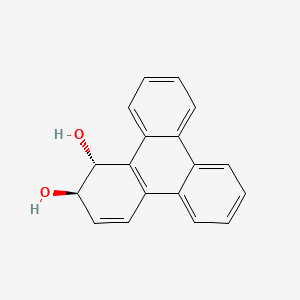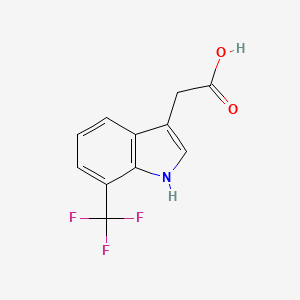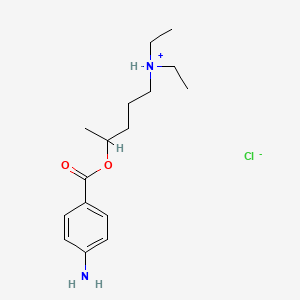
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups attached to a triphenylene backbone. The chirality of this compound makes it a valuable asset in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of the corresponding diketone or diol precursor. One common method is the enantioselective reduction of 1,2-diketone using chiral catalysts. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a ruthenium or rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial production is the optimization of reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form the corresponding diketone.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: The major product is the corresponding diketone.
Reduction: The major product is the corresponding diol.
Substitution: The major products are the substituted derivatives of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol.
科学研究应用
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of chiral pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound’s chirality allows for selective interactions with chiral receptors and enzymes, leading to enantioselective effects.
相似化合物的比较
Similar Compounds
- (1S,2S)-1,2-dihydrotriphenylene-1,2-diol
- (1R,2R)-1,2-diphenylethane-1,2-diol
- (1S,2S)-1,2-diphenylethane-1,2-diol
Uniqueness
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its triphenylene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in asymmetric synthesis and catalysis, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.
属性
CAS 编号 |
68151-04-2 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChI 键 |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)


